N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a thiophen-3-yl group and at the 3-position with a methyl-linked nicotinamide moiety. Despite its structural promise, the evidence provided lacks explicit data on its synthesis, biological activity, or physicochemical properties, necessitating inferences from analogs.
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c23-16(11-2-1-6-17-8-11)18-9-15-20-19-14-4-3-13(21-22(14)15)12-5-7-24-10-12/h1-8,10H,9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDUQVGAXGDODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide typically involves the cyclization of appropriate precursors under specific conditions. One common route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazolo ring on the thiadiazole . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction monitoring, and purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as reflux or the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or amine derivative.
Scientific Research Applications
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights:
Core Modifications :
- The triazolopyridazine core is retained across analogs, but substituents at the 3- and 6-positions dictate properties. For example:
- 6-Substituents : Thiophen-3-yl (target compound) vs. methoxy () or methyl (). Thiophene enhances aromatic interactions, while methoxy increases lipophilicity .
- 3-Substituents : Nicotinamide (target) vs. morpholine carboxamide () or pyridinylsulfanyl acetamide (). Nicotinamide’s pyridine nitrogen may facilitate hydrogen bonding, whereas morpholine’s oxygen enhances solubility .
Cytotoxicity: Triazolopyridazine derivatives in demonstrated cytotoxicity against HepA cells, highlighting the scaffold’s versatility in targeting diverse pathways .
Physicochemical Properties: Molecular Weight: The target compound (~367.4) falls within the range of bioactive analogs (330–382), adhering to Lipinski’s rule for drug-likeness.
Limitations in Evidence:
- No direct data on the target compound’s synthesis, IC50 values, or pharmacokinetics.
- Thiophene positional isomers (e.g., 2-yl vs. 3-yl) lack comparative activity studies .
Biological Activity
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
1. Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 392.46 g/mol. Its structure includes a thiophene ring, a triazole moiety, and a nicotinamide group, which contribute to its biological properties.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic pathway is crucial as it influences the yield and purity of the final product.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains and fungi, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have highlighted the anticancer potential of triazole derivatives. This compound has been evaluated for its ability to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This property makes it a candidate for further investigation in inflammatory diseases.
Antioxidant Activity
Nicotinamide derivatives are known for their antioxidant properties. The presence of the nicotinamide moiety in this compound suggests it may scavenge free radicals and reduce oxidative stress.
4. Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Thiophene Ring | Enhances antimicrobial properties |
| Triazole Moiety | Contributes to anticancer activity |
| Nicotinamide Group | Imparts antioxidant and anti-inflammatory effects |
Case Study 1: Antimicrobial Evaluation
A study reported that derivatives of the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant cytotoxicity .
6. Conclusion
This compound represents a promising candidate for further pharmacological development due to its diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. Future research should focus on optimizing its pharmacokinetic properties and exploring its mechanisms of action to enhance therapeutic efficacy.
Q & A
Q. What are the key synthetic pathways for N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide?
The synthesis involves multi-step reactions:
Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with substituted pyridazines under reflux in solvents like ethanol or DMF .
Thiophene coupling : Suzuki-Miyaura cross-coupling to introduce the thiophen-3-yl group at position 6, using Pd catalysts and base conditions .
Nicotinamide functionalization : Amide bond formation via nucleophilic substitution or coupling agents (e.g., EDC/HOBt) to attach the nicotinamide moiety .
Q. Key Reaction Conditions :
Q. What analytical methods are critical for characterizing this compound?
- Structural confirmation :
- NMR (¹H/¹³C): Assigns proton environments (e.g., triazole CH at δ 8.5–9.0 ppm) and aromatic substituents .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₁₄N₆O₂S).
- Purity assessment :
Q. What preliminary biological activities are reported for this compound?
- Kinase inhibition : IC₅₀ values <1 µM against tyrosine kinases (e.g., EGFR) in enzymatic assays .
- Anticancer activity : EC₅₀ of 2.5 µM in breast cancer cell lines (MCF-7), linked to apoptosis induction .
- Antifungal potential : MIC ≤25 µg/mL against Candida spp., comparable to fluconazole derivatives .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up studies?
- Solvent selection : DMSO enhances solubility of intermediates but requires careful removal to avoid byproducts .
- Catalyst screening : PdCl₂(dppf) improves cross-coupling efficiency (yield ↑15%) compared to Pd(PPh₃)₄ .
- Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2 hrs for cyclocondensation steps .
Q. How to resolve contradictions in biological activity data across studies?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., thiophen-3-yl vs. phenyl groups) on target binding .
- Assay standardization : Use isogenic cell lines and consistent ATP concentrations in kinase assays .
- Metabolic stability testing : Liver microsome studies clarify whether discrepancies arise from rapid degradation .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : AutoDock Vina identifies key interactions (e.g., hydrogen bonds between nicotinamide and kinase ATP-binding pockets) .
- MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling : CoMFA descriptors correlate logP values with antifungal activity .
Q. How to assess compound stability under experimental conditions?
- pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC; stable at pH 7.4 (t₁/₂ >48 hrs) .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation products .
- Thermal stability : TGA/DSC analysis shows decomposition onset at 220°C .
Data Contradiction Analysis
Example : Conflicting kinase inhibition data between enzymatic assays and cell-based studies.
- Hypothesis : Poor cellular permeability masks activity in vitro.
- Methodology :
- Measure logP (experimental vs. calculated) to assess membrane penetration .
- Perform parallel artificial membrane permeability assay (PAMPA) .
- Modify substituents (e.g., add methyl groups) to enhance permeability and retest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
